molecular formula C6H14N2O B1442293 trans-4-Aminomethyl-3-hydroxypiperidine CAS No. 823226-03-5

trans-4-Aminomethyl-3-hydroxypiperidine

Cat. No.: B1442293
CAS No.: 823226-03-5
M. Wt: 130.19 g/mol
InChI Key: RQEXJRROGBIXMM-NTSWFWBYSA-N
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Description

trans-4-Aminomethyl-3-hydroxypiperidine: is a cyclic amino alcohol with significant potential in various fields of research and industry. This compound is part of the piperidine family, which is known for its wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminomethyl-3-hydroxypiperidine typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield various analogs of the final product .

Comparison with Similar Compounds

Uniqueness: trans-4-Aminomethyl-3-hydroxypiperidine is unique due to its specific structure, which combines an amino group and a hydroxyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

trans-4-Aminomethyl-3-hydroxypiperidine (trans-4-AMHP) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of trans-4-AMHP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

trans-4-AMHP is characterized by the presence of an amino group and a hydroxyl group on a piperidine ring. This unique configuration imparts distinct chemical properties that are crucial for its biological activity. The compound's structure can be represented as follows:

Property Description
Chemical Formula C7_{7}H16_{16}N2_{2}O
Molecular Weight 144.22 g/mol
Functional Groups Amino (-NH2_2), Hydroxyl (-OH)
Stereochemistry Trans configuration

The biological activity of trans-4-AMHP primarily involves its interaction with neurotransmitter systems, particularly the GABAergic pathway. The compound acts as a modulator of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS).

Binding and Interaction

  • Target Receptors : Trans-4-AMHP primarily targets GABA receptors, which are crucial for regulating neuronal excitability.
  • Mode of Action : Upon binding to GABA receptors, trans-4-AMHP increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing rates. This mechanism is essential for its potential anxiolytic and anticonvulsant effects.

Biological Activity and Therapeutic Applications

The compound has shown promise in various therapeutic areas, particularly in treating neurological disorders. Below are some key findings from recent studies:

Neuropharmacological Effects

  • Anxiolytic Activity : Studies have indicated that trans-4-AMHP may exhibit anxiolytic properties by enhancing GABAergic transmission, thus reducing anxiety-related behaviors in animal models.
  • Anticonvulsant Properties : Research has demonstrated that compounds similar to trans-4-AMHP can reduce seizure activity by modulating GABA receptor activity.

Case Studies

A notable study investigated the effects of trans-4-AMHP on seizure models in rodents. The results indicated a significant reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

To further understand the unique attributes of trans-4-AMHP, it is beneficial to compare it with other piperidine derivatives:

Compound Name Structural Features Biological Activity
Cis-4-Aminomethyl-3-hydroxypiperidineCis configuration; similar functional groupsPotentially different receptor affinity
trans-4-Amino-1-boc-3-hydroxypiperidineBoc protection; targets similar pathwaysUsed as a precursor in drug synthesis
1-Boc-4-aminopiperidineProtected amino group; broader applicationsIntermediate in various pharmaceutical syntheses

Properties

IUPAC Name

(3S,4S)-4-(aminomethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEXJRROGBIXMM-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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